![molecular formula C11H13ClN2OS B2682031 N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide CAS No. 380207-91-0](/img/structure/B2682031.png)
N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide, also known as CMPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiourea derivatives and has been found to possess a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide is not fully understood. However, it has been suggested that N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide exerts its effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Biochemical and Physiological Effects:
N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide has been found to have a wide range of biochemical and physiological effects. It has been shown to possess antimicrobial and antifungal properties, and can inhibit the growth of bacteria and fungi. N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide has been found to have neuroprotective effects and can improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, it has been extensively studied and its effects are well-documented. However, there are also limitations to the use of N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for the study of N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide. One area of research could focus on the development of N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide derivatives with improved potency and selectivity. Additionally, more studies are needed to fully understand the mechanism of action of N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide and to elucidate its effects on different cell types. Finally, future research could explore the potential therapeutic applications of N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide in the treatment of various diseases.
Synthesemethoden
The synthesis of N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide involves the reaction of 2-chlorobenzoyl isothiocyanate with 2-methylpropanamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide by the addition of hydrochloric acid. The yield of N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide can be improved by using a solvent such as dichloromethane or chloroform.
Wissenschaftliche Forschungsanwendungen
N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide has been extensively studied for its potential applications in scientific research. It has been found to possess antimicrobial, antifungal, and anti-inflammatory properties. N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide has been found to have neuroprotective effects and can improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2OS/c1-7(2)10(15)14-11(16)13-9-6-4-3-5-8(9)12/h3-7H,1-2H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHYLIJMHBPXDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(=S)NC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

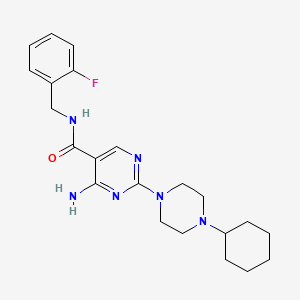
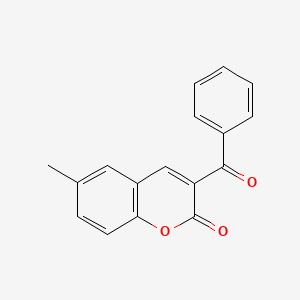
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide](/img/structure/B2681950.png)
![methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B2681951.png)
![N-(3-methoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2681956.png)
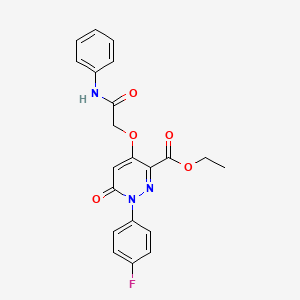
![2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2681959.png)
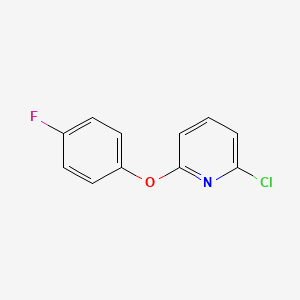
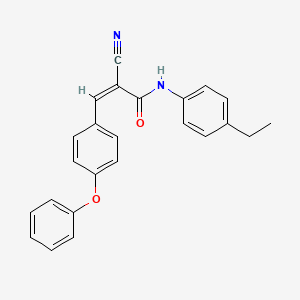
![Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)
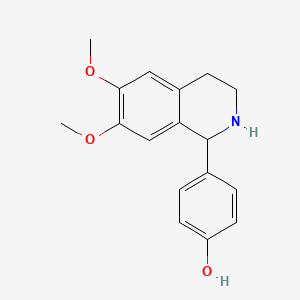
![methyl 2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2681966.png)
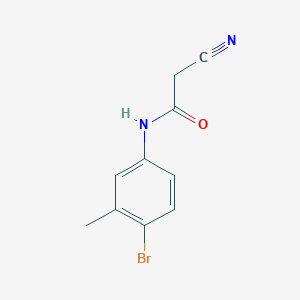
![3-(3,4-dimethoxyphenethyl)-6-morpholino-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2681969.png)